
N-Propylpramipexole;Pramipexole Impurity B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pramipexole is a non-ergot dopamine agonist primarily used to treat Parkinson’s disease and restless legs syndrome . This compound has gained attention due to its potential therapeutic applications and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-N-Propyl Pramipexole involves the reaction of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with an alkylating agent. The reaction is typically carried out in the absence of a base, using a solvent from which the resulting N-monoalkylated product selectively precipitates out as a salt . This product can then be converted into the free base or another pharmaceutically accepted salt through treatment with an inorganic base .
Industrial Production Methods: Industrial production of 2-N-Propyl Pramipexole follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-N-Propyl Pramipexole undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the amino or propyl groups, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can produce various substituted analogs .
Aplicaciones Científicas De Investigación
2-N-Propyl Pramipexole has a wide range of scientific research applications:
Mecanismo De Acción
2-N-Propyl Pramipexole acts as a dopamine agonist with specificity for the D2 subfamily of dopamine receptors, including D2, D3, and D4 receptors . By binding to these receptors, it stimulates dopamine activity in the striatum and substantia nigra, which are critical regions involved in motor control and reward pathways . This mechanism helps alleviate symptoms of Parkinson’s disease and restless legs syndrome .
Comparación Con Compuestos Similares
Pramipexole: The parent compound, used for similar therapeutic purposes.
Ropinirole: Another dopamine agonist used to treat Parkinson’s disease and restless legs syndrome.
Rotigotine: A dopamine agonist available as a transdermal patch for treating Parkinson’s disease.
Uniqueness: 2-N-Propyl Pramipexole is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dopamine agonists . These differences can influence its efficacy, side effect profile, and suitability for various therapeutic applications .
Propiedades
Fórmula molecular |
C13H23N3S |
|---|---|
Peso molecular |
253.41 g/mol |
Nombre IUPAC |
2-N,6-N-dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C13H23N3S/c1-3-7-14-10-5-6-11-12(9-10)17-13(16-11)15-8-4-2/h10,14H,3-9H2,1-2H3,(H,15,16) |
Clave InChI |
NSHVRDSQVRQBFT-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1CCC2=C(C1)SC(=N2)NCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


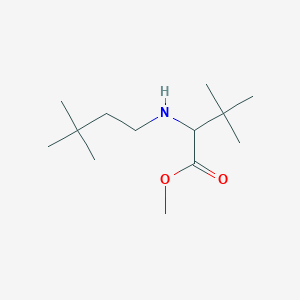

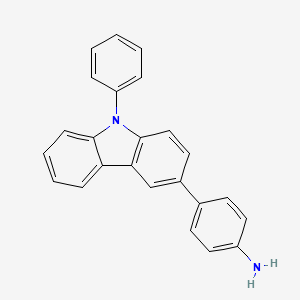

![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine hydrochloride](/img/structure/B13657617.png)
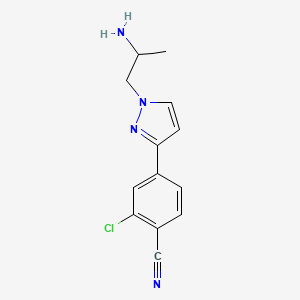
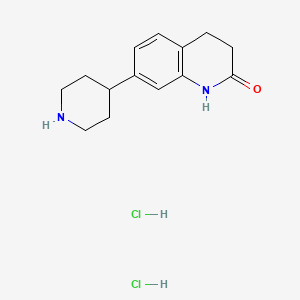
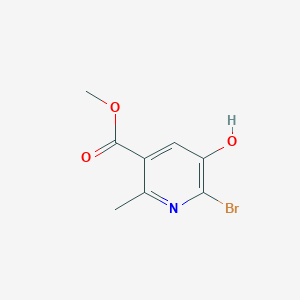
![Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate](/img/structure/B13657646.png)
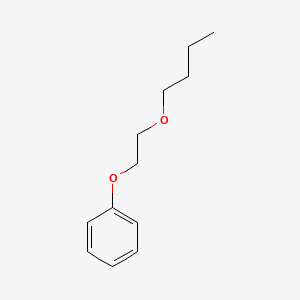
![Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13657650.png)
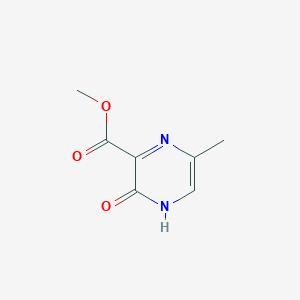
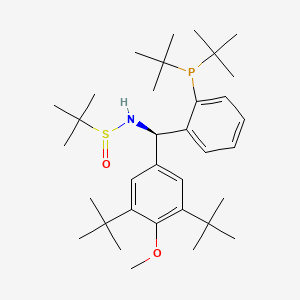
![4-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13657670.png)
